molecular formula C13H15NO B8783737 Benzeneacetonitrile, 4-(2,2-dimethyl-1-oxopropyl)- CAS No. 52449-33-9

Benzeneacetonitrile, 4-(2,2-dimethyl-1-oxopropyl)-

Cat. No. B8783737
CAS RN: 52449-33-9
M. Wt: 201.26 g/mol
InChI Key: MFQJXKDJOOKCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetonitrile, 4-(2,2-dimethyl-1-oxopropyl)- is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetonitrile, 4-(2,2-dimethyl-1-oxopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetonitrile, 4-(2,2-dimethyl-1-oxopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52449-33-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-[4-(2,2-dimethylpropanoyl)phenyl]acetonitrile

InChI

InChI=1S/C13H15NO/c1-13(2,3)12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3

InChI Key

MFQJXKDJOOKCAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 34.3 g. (0.700 mole) sodium cyanide in 40 ml. of water is warmed to 50°C. and a solution of α-bromo-4-pivaloyl toluene in 85 ml. ethanol is then added dropwise at such a rate as to maintain the temperature at 50°C. After the addition is complete, the mixture is refluxed for four hours. The excess ethanol is removed in vacuo and the resulting residue is treated with ether/water. The layers are separated and the ether is washed with cold 50% sulfuric acid, water and sodium bicarbonate; then the ether layer is dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue is distilled in vacuo to give 4-pivaloylphenyl acetonitrile (b.p. 143°-148°C/0.75 mm n22 =1.5244.)
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0.7 mol
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Synthesis routes and methods III

Procedure details

A solution of 34.3 g (0.700 mole) sodium cyanide in 40 ml of water is warmed to 50° C and a solution of α-bromo-p-pivaloyl toluene in 85 ml ethanol is then added dropwise at such a rate as to maintain the temperature at 50° C. After the addition is complete the mixture is refluxed for four hours. The excess ethanol is removed in vacuo and the resulting residue is treated with ether/water. The layers are separated and the ether is washed with cold 50% sulfuric acid, water and sodium bicarbonate, then the ether layer is dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue is distilled in vacuo to give p-pivaloyl phenyl acetonitrile (b.p. 143-148° C/0.75 mm n22 =1.5244.)
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34.3 g
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